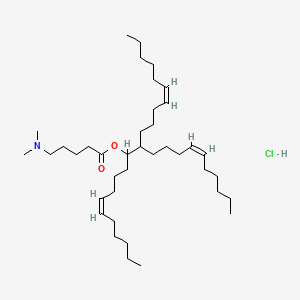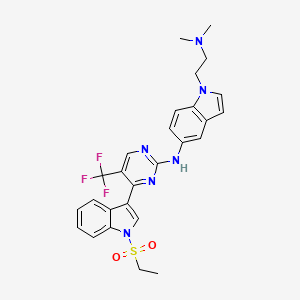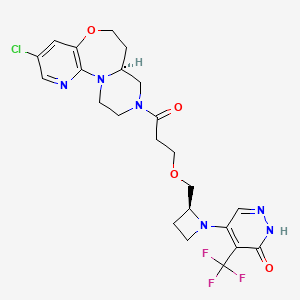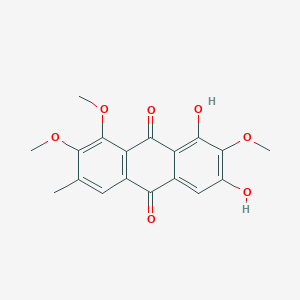
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is an anthraquinone derivative known for its biological activity as an α-glucosidase inhibitor. This compound can be isolated from the seeds of Cassia obtusifolia, a plant commonly used in traditional medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Methoxylation: Introduction of methoxy groups at positions 1, 2, and 7 using methanol and a suitable catalyst.
Hydroxylation: Hydroxyl groups are introduced at positions 6 and 8 through a hydroxylation reaction using hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced at position 3 using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cassia obtusifolia seeds, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of anthraquinone-2-carboxylic acid.
Reduction: Formation of 6,8-dihydroxy-1,2,7-trimethoxy-3-methylhydroquinone.
Substitution: Formation of halogenated or nitrated anthraquinone derivatives.
Scientific Research Applications
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of α-glucosidase. By binding to the active site of the enzyme, it prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels . This mechanism is particularly beneficial in the management of diabetes.
Comparison with Similar Compounds
Similar Compounds
Emodin: Another anthraquinone derivative with similar α-glucosidase inhibitory activity.
Chrysophanol: Known for its anti-inflammatory and antioxidant properties.
Aloe-emodin: Exhibits laxative effects and is used in traditional medicine.
Uniqueness
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is unique due to its specific substitution pattern, which enhances its α-glucosidase inhibitory activity compared to other anthraquinones .
Properties
IUPAC Name |
1,3-dihydroxy-2,7,8-trimethoxy-6-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)16(7)23-2)14(21)11-9(13(8)20)6-10(19)17(24-3)15(11)22/h5-6,19,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCOBIESULRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
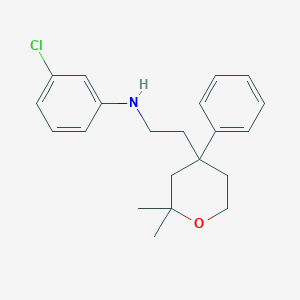

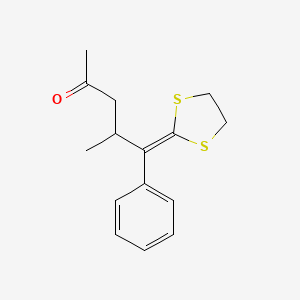

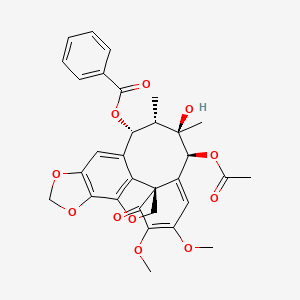
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
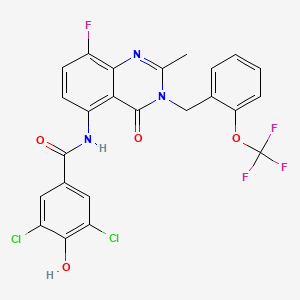
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
